N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a complex organic compound that features an imidazole ring, a pyridine ring, and an oxane moiety
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the pyridine ring.
Substitution: The oxane moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution of the oxane moiety can produce various substituted derivatives.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the pyridine ring can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-imidazol-4-yl)ethyl]acrylamide: Shares the imidazole moiety but differs in the rest of the structure.
1,4-Di(1H-imidazol-1-yl)benzene: Contains two imidazole rings but lacks the pyridine and oxane moieties.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to its combination of imidazole, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-17(19-6-3-15-10-18-12-21-15)14-1-2-16(20-9-14)24-11-13-4-7-23-8-5-13/h1-2,9-10,12-13H,3-8,11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOSJHJRKMYKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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